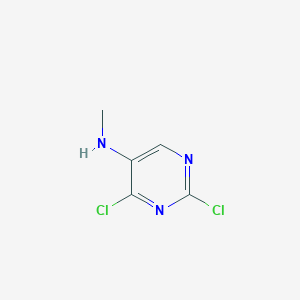

2,4-dichloro-N-methylpyrimidin-5-amine

説明

Overview of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, forms the core of a vast class of derivatives with significant importance in chemical research. gsconlinepress.comgrowingscience.com These derivatives are fundamental building blocks of nucleic acids (DNA and RNA), where the pyrimidine bases cytosine, thymine, and uracil (B121893) are essential for genetic coding. gsconlinepress.com This biological significance has made the pyrimidine scaffold a subject of intense study in medicinal chemistry and drug discovery. growingscience.com

In contemporary research, pyrimidine derivatives are recognized for their wide array of biological activities. gsconlinepress.com Scientists have developed numerous pyrimidine-based compounds that exhibit pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. orientjchem.orgnovapublishers.com The versatility of the pyrimidine ring allows for extensive structural modifications, enabling the synthesis of diverse molecular architectures tailored for specific biological targets. nih.gov This adaptability has cemented the role of pyrimidine derivatives as a privileged scaffold in the development of new therapeutic agents. growingscience.com

Significance of Dichloropyrimidines as Versatile Synthetic Intermediates

Among the various classes of pyrimidine derivatives, dichloropyrimidines, particularly 2,4-dichloropyrimidine, stand out as exceptionally versatile intermediates in organic synthesis. nbinno.comnbinno.com The presence of two reactive chlorine atoms on the electron-deficient pyrimidine ring makes them highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org This reactivity allows for the sequential and often regioselective replacement of the chlorine atoms with a wide range of nucleophiles, including amines, alcohols, and thiols. nbinno.comresearchgate.net

The ability to selectively functionalize the C2 and C4 positions of the pyrimidine ring is a key advantage for synthetic chemists. nih.gov This selectivity enables the construction of complex, highly substituted pyrimidine cores that are central to many active pharmaceutical ingredients (APIs) and other functional molecules. nbinno.com Furthermore, dichloropyrimidines serve as crucial substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, which are powerful methods for forming carbon-carbon bonds and assembling elaborate molecular frameworks. nbinno.comresearchgate.netnih.gov The utility of these intermediates is demonstrated by their role in the synthesis of diarylated pyrimidines and other complex structures of interest in materials science and drug discovery. nbinno.comnih.gov

Historical Context of Aminopyrimidine Scaffold Development

The history of pyrimidine chemistry dates back to the 19th century. The first pyrimidine derivative to be isolated was alloxan, obtained by Brugnatelli in 1818 through the oxidation of uric acid. gsconlinepress.comgrowingscience.com However, it was not until 1885 that the parent, unsubstituted pyrimidine was first synthesized by Pinner, who also elucidated its aromatic-like structure. nanobioletters.com

The development of synthetic routes to aminopyrimidines has been a continuous area of research for many decades. nih.gov Early and traditional methods for synthesizing the aminopyrimidine scaffold often rely on the cyclocondensation of β-dicarbonyl compounds with N-C-N containing reagents like guanidines, ureas, or amidines. researchgate.net Another common approach involves the direct substitution of leaving groups, such as halogens, on a pre-formed pyrimidine ring with an amino group. nih.gov In recent years, more modern and efficient techniques, such as microwave-assisted organic synthesis, have been employed to create aminopyrimidine derivatives in an eco-friendlier manner. nanobioletters.combohrium.com These advancements have expanded the toolkit available to chemists for accessing this important class of compounds.

Rationale for Focused Academic Inquiry into 2,4-Dichloro-N-methylpyrimidin-5-amine

The specific compound, this compound, is a member of the broader family of 5-amino-2,4-dichloropyrimidines. These structures are recognized as valuable intermediates in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com The 2,4-dichloro-5-aminopyrimidine core is a key building block for creating more complex molecules, including potential antiviral and anticancer agents. chemimpex.comgoogle.com

Focused academic inquiry into this compound is driven by the need to understand how specific substitutions on this versatile scaffold influence its chemical properties and reactivity. The introduction of an N-methyl group on the C5-amino substituent represents a deliberate structural modification. Such modifications are a cornerstone of synthetic and medicinal chemistry, aimed at fine-tuning a molecule's steric and electronic profile. Researchers would investigate this particular derivative to explore how the N-methyl group affects the regioselectivity of subsequent substitution reactions at the C2 and C4 positions. This knowledge is crucial for designing efficient and controlled synthetic pathways toward novel compounds with potentially enhanced or new functionalities. The study of this specific molecule contributes to the fundamental understanding of structure-reactivity relationships within this important class of synthetic intermediates.

Data Tables

Table 1: Physicochemical Properties of Related Dichloropyrimidine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | 57-61 | 101 @ 23 mmHg |

| 2,4-Dichloro-5-methylpyrimidine | 1780-31-0 | C₅H₄Cl₂N₂ | 163.00 | 26-28 | 108-109 @ 11 mmHg |

| 5-Amino-2,4-dichloropyrimidine (B29763) | 5177-27-5 | C₄H₃Cl₂N₃ | 164.00 | 118-123 | - |

| 2,4-Dichloro-5-amino-6-methylpyrimidine | 13162-27-1 | C₅H₅Cl₂N₃ | 178.02 | - | 281.6 @ 760 mmHg |

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-N-methylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-8-3-2-9-5(7)10-4(3)6/h2,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHHFPFNTZZRLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(N=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292259 | |

| Record name | 2,4-dichloro-N-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3546-51-8 | |

| Record name | 2,4-Dichloro-N-methyl-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 81181 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC81181 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-N-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Transformations and Derivatization of 2,4 Dichloro N Methylpyrimidin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) at Chlorine Positions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2,4-dichloro-N-methylpyrimidin-5-amine. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of the chloro substituents by a wide range of nucleophiles. The reactions proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com

A critical aspect of the SNAr chemistry of 2,4-dichloropyrimidines is the regioselectivity of the substitution. The two chlorine atoms at the C-2 and C-4 positions exhibit differential reactivity, which can be exploited to achieve selective functionalization.

Generally, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C-4 position. wuxiapptec.comresearchgate.net This preference is attributed to greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C-4, where the charge can be delocalized onto one of the ring nitrogen atoms. stackexchange.com Frontier molecular orbital theory calculations support this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon compared to the C-2 carbon, making it more susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com The presence of an electron-withdrawing group at the C-5 position further enhances the reactivity and selectivity for C-4 substitution. researchgate.net

Conversely, selective substitution at the C-2 position is less common but can be achieved under specific conditions. One notable strategy involves the use of tertiary amine nucleophiles. researchgate.netnih.gov These reactions can proceed with excellent C-2 selectivity, often involving an in situ N-dealkylation of the intermediate to yield a product that corresponds to the formal reaction of a secondary amine at the C-2 position. researchgate.netnih.govresearchgate.netresearchgate.net

Amination is one of the most extensively studied SNAr reactions for 2,4-dichloropyrimidines, providing access to a vast array of aminopyrimidine derivatives. The regioselectivity of these reactions is highly dependent on the nature of the amine nucleophile.

Primary and secondary aliphatic and aromatic amines typically react preferentially at the C-4 position. nih.govmdpi.com This allows for the synthesis of various 4-amino-2-chloro-pyrimidine derivatives. The reaction conditions, such as solvent, temperature, and the use of a base, can be modulated to optimize yields and reaction times. mdpi.com As mentioned previously, tertiary amines represent a key exception, enabling selective functionalization at the C-2 position. researchgate.netnih.gov This contrasting selectivity provides a powerful tool for the controlled, stepwise synthesis of unsymmetrically disubstituted aminopyrimidines.

The following table summarizes the outcomes of amination reactions with various nucleophiles on related 5-substituted-2,4-dichloropyrimidine frameworks.

| Amine Nucleophile | Typical Reaction Conditions | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Primary Aliphatic Amines (e.g., Benzylamine) | Ethanol, Reflux | C-4 | 4-Alkylamino-2-chloropyrimidine | mdpi.com |

| Secondary Aliphatic Amines (e.g., Piperidine) | Various Solvents (e.g., Ethanol) | C-4 | 4-Dialkylamino-2-chloropyrimidine | wuxiapptec.comresearchgate.net |

| Anilines | Isopropanol, Reflux | C-4 | 4-Arylamino-2-chloropyrimidine | mdpi.com |

| Tertiary Amines (e.g., Triethylamine) | CHCl3, Room Temperature | C-2 | 2-Dialkylamino-4-chloropyrimidine (after dealkylation) | researchgate.net |

Beyond nitrogen nucleophiles, this compound is reactive towards a variety of heteroatom nucleophiles, including alkoxides (RO⁻) and thiols (RS⁻). These reactions also proceed via the SNAr mechanism and generally exhibit a strong preference for substitution at the C-4 position, consistent with the established reactivity patterns.

Reactions with alkali metal alkoxides or a mixture of an alcohol and a base lead to the formation of 4-alkoxy-2-chloropyrimidine derivatives. chemrxiv.orggoogle.com Similarly, thiols and thiolates can be used to introduce sulfur-based functional groups at the C-4 position, yielding 2-chloro-4-(alkyl/aryl)thiopyrimidines. The resulting alkoxy and thioether groups can be valuable handles for further synthetic transformations, such as cross-coupling reactions or oxidation.

| Nucleophile | Reagent Example | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | C-4 | 2-Chloro-4-methoxypyrimidine derivative | google.com |

| Thiolate | Sodium Thiophenolate (NaSPh) | C-4 | 2-Chloro-4-(phenylthio)pyrimidine derivative | chemrxiv.org |

| Hydroxide | Sodium Hydroxide (NaOH) | C-4 | 2-Chloro-4-hydroxypyrimidine derivative | researchgate.net |

Functionalization of the N-Methylamino Group

The exocyclic N-methylamino group at the C-5 position provides a secondary site for derivatization. As a secondary amine, its nitrogen atom possesses a lone pair of electrons and a reactive N-H bond, making it amenable to reactions with various electrophiles.

The N-methylamino group can readily undergo acylation and sulfonylation. Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base results in the formation of the corresponding N-acyl-N-methyl-5-aminopyrimidine (an amide). Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields N-sulfonyl derivatives (sulfonamides). These transformations convert the basic amino group into neutral amide or sulfonamide functionalities, which can alter the electronic properties and biological activity of the molecule. This type of reaction is well-documented for related aminoheterocycles. rsc.org

Further alkylation of the N-methylamino group can be achieved to form a tertiary amine. This reaction typically involves treatment with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the hydrogen halide byproduct. libretexts.orgias.ac.in Because the starting material is a secondary amine, this reaction introduces a second alkyl group onto the nitrogen atom. Arylation to form an N-aryl-N-methylamino derivative is also possible, often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods provide a route to more complex derivatives with diverse steric and electronic profiles. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling significant structural diversification of the this compound core. The differential reactivity of the chlorine atoms at the C2 and C4 positions often allows for regioselective transformations. Generally, the C4 position is more susceptible to nucleophilic attack and oxidative addition to palladium(0) due to the electronic influence of the adjacent ring nitrogens, making it the preferred site for initial coupling under many conditions. mdpi.com

Suzuki-Miyaura Coupling: This reaction is a cornerstone for introducing aryl and heteroaryl moieties by forming new carbon-carbon bonds. libretexts.org In the context of 2,4-dichloropyrimidines, the Suzuki-Miyaura reaction can be controlled to achieve either mono- or di-substitution. The regioselective mono-arylation typically occurs at the more reactive C4 position. By carefully selecting the catalyst, base, and solvent, and by using microwave irradiation, these couplings can be achieved with high efficiency and short reaction times. mdpi.com For instance, using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as potassium carbonate allows for the selective substitution of the C4-chloro group.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines onto the pyrimidine ring. wikipedia.orgacsgcipr.orglibretexts.org This transformation is crucial for synthesizing derivatives with diverse electronic and steric properties. Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination on 2,4-dichloropyrimidines can be performed regioselectively. ccspublishing.org.cn The choice of phosphine (B1218219) ligand is critical in controlling the catalytic activity and selectivity. libretexts.org Research on analogous substrates like 2,4-dichloropyridine has demonstrated that highly regioselective amination at one chloro-position can be achieved, followed by a second amination at a higher temperature to install a different amine at the other position. researchgate.net

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100°C, MW, 15 min | 4-Phenyl-2-chloro-N-methylpyrimidin-5-amine | Good to Excellent mdpi.com |

| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Acetonitrile (B52724)/Water | 78°C | 4-(Pyridin-3-yl)-2-chloro-N-methylpyrimidin-5-amine | ~74% mdpi.com |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Reflux | 4-Anilino-2-chloro-N-methylpyrimidin-5-amine | Moderate to Good mdpi.com |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / R-BINAP | K₂CO₃ | Toluene | 80°C, 12 h | 4-Morpholino-2-chloro-N-methylpyrimidin-5-amine | High ccspublishing.org.cn |

To further expand the structural diversity of this compound, alkynyl and alkenyl groups can be introduced via other palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides and is a reliable method for installing alkynyl functionalities. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. This transformation can introduce rigid, linear linkers into the molecular structure, which is valuable for probing biological interactions.

Heck and Stille Couplings: The Heck reaction allows for the coupling of alkenes, while the Stille reaction utilizes organotin reagents. These methods provide access to derivatives bearing vinyl, allyl, or styrenyl groups, which can serve as handles for further synthetic manipulations, such as polymerization or metathesis reactions.

| Reaction Type | Coupling Partner | Catalyst System | Base/Additive | Solvent | Product |

|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 4-(Phenylethynyl)-2-chloro-N-methylpyrimidin-5-amine |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Triethylamine | DMF | 4-Styryl-2-chloro-N-methylpyrimidin-5-amine |

| Stille | Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | 4-Vinyl-2-chloro-N-methylpyrimidin-5-amine |

Cycloaddition and Annulation Reactions Involving the Pyrimidine Core

Beyond simple substitution, the pyrimidine ring of this compound can participate in reactions that build additional rings, leading to the formation of fused heterocyclic systems. These reactions create complex, polycyclic architectures often found in biologically active molecules.

Annulation, or ring-forming, reactions can be achieved by reacting this compound with bifunctional nucleophiles. In such a strategy, the nucleophile undergoes a sequential substitution, first at the C4 position and then at the C2 position (or vice versa), to close a new ring. This approach is a common method for synthesizing a variety of fused pyrimidines, such as:

Thiazolo[5,4-d]pyrimidines: Formed by reaction with a reagent containing both thiol and amine functionalities.

Pyrazolo[3,4-d]pyrimidines: Synthesized using hydrazine derivatives, which can cyclize onto the pyrimidine core.

Pyrido[2,3-d]pyrimidines: Can be constructed through reactions that form a new six-membered nitrogen-containing ring fused to the pyrimidine.

The synthesis of pyrano[2,3-d]pyrimidine derivatives, for example, often involves a one-pot, three-component condensation reaction, demonstrating an efficient pathway to fused systems. core.ac.uk Similarly, various fused heterocycles can be derived from amino-mercapto-triazoles, showcasing the versatility of annulation strategies in heterocyclic chemistry. researchgate.net

More sophisticated transformations of the pyrimidine core involve its rearrangement into different heterocyclic systems. These strategies often proceed through a sequence of ring-opening and ring-closing events. wikipedia.orguchicago.edu

One such approach is a "deconstruction-reconstruction" sequence. nih.gov In this strategy, the pyrimidine ring is first activated and then cleaved by a nucleophile to form a flexible, open-chain intermediate. This intermediate can then be cyclized under different conditions or with different reagents to form a new heterocyclic ring, which could be a substituted version of the original pyrimidine or a completely different scaffold like a pyrazole or a 1,2-oxazole. nih.gov While not yet specifically documented for this compound, this methodology represents a cutting-edge strategy for skeletal diversification that could be applied to this substrate. These transformations provide a powerful tool for scaffold hopping in medicinal chemistry, allowing for the conversion of the pyrimidine core into a variety of other important nitrogen-containing heterocycles. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro N Methylpyrimidin 5 Amine

Molecular Dynamics Simulations

Conformational Analysis and Torsional Potentials:Molecular dynamics simulations would allow for the exploration of the different spatial arrangements (conformations) of the molecule by examining the energy associated with the rotation around its single bonds, particularly the bond connecting the methylamino group to the pyrimidine (B1678525) ring.

Further research in the field of computational chemistry is required to elucidate these specific properties for 2,4-dichloro-N-methylpyrimidin-5-amine.

Intermolecular Interactions and Hydrogen Bonding Networks

Theoretical studies and experimental data from analogous pyrimidine structures suggest that this compound is capable of forming significant intermolecular interactions, primarily through hydrogen bonding. The key structural features enabling these interactions are the N-H group of the secondary amine and the lone pairs of electrons on the pyrimidine ring's nitrogen atoms.

The secondary amine group (-NH(CH₃)) provides a hydrogen bond donor site, while the two nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. This allows for the formation of N-H···N hydrogen bonds, which are a common and crucial interaction in the crystal structures of many aminopyrimidine derivatives. mdpi.com For instance, studies on related compounds like 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) have shown that molecules interact with each other through such N−H···N hydrogen bonds. researchgate.net In more complex systems, these hydrogen bonds can lead to the formation of extensive one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. researchgate.net

In the solid state of this compound, it can be hypothesized that these N-H···N interactions would be a dominant force in the crystal packing, linking molecules together into well-defined supramolecular structures. The specific geometry and strength of these bonds would be influenced by the steric hindrance from the chloro and methyl groups.

| Potential Interaction | Donor | Acceptor | Typical Motif in Related Compounds |

| Hydrogen Bond | N-H (of methylamine) | N (of pyrimidine ring) | Chains, Dimers, Sheets researchgate.netresearchgate.net |

| Halogen Bond | C-Cl | N/O/Halogen | Not explicitly studied for this compound |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Possible, dependent on crystal packing |

Prediction of Reactivity and Regioselectivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by nucleophiles. The regioselectivity of this reaction—whether the attack occurs at the C2 or C4 position—is a critical aspect determined by the electronic and steric environment of the pyrimidine ring.

For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. rsc.org The presence of an electron-withdrawing substituent at the C5 position typically enhances this preference for C4 substitution. nih.govresearchgate.net Conversely, the amino group at the C5 position in the target molecule is an electron-donating group, which could modulate this reactivity.

Computational models can predict the most likely site for nucleophilic attack by calculating the partial atomic charges and the energies of the Meisenheimer intermediate complexes for attack at both C2 and C4. In general, the position that leads to a more stable intermediate will be the favored site of reaction. For SNAr reactions of similar 2,4-dichloropyrimidines with amines, substitution often occurs selectively at the C4 position. wuxiapptec.com However, some studies have shown that the choice of nucleophile, such as using tertiary amines, can reverse this selectivity to favor the C2 position. nih.gov Therefore, for this compound, a nucleophilic attack is predicted to preferentially occur at the C4 position, but the potential for C2 substitution cannot be entirely dismissed, especially under specific reaction conditions.

| Position | Predicted Reactivity | Influencing Factors | Typical Product of Amination |

| C4-Cl | Higher | Less steric hindrance; electronic activation | 4-amino-2-chloro-N-methylpyrimidin-5-amine derivative rsc.orgwuxiapptec.com |

| C2-Cl | Lower | More steric hindrance; electronic deactivation | 2-amino-4-chloro-N-methylpyrimidin-5-amine derivative nih.gov |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO responses. researchgate.net The molecular structure of this compound, which contains the electron-donating methylamino group and the electron-withdrawing chloro-substituted pyrimidine ring, suggests potential for NLO activity.

Theoretical evaluation of NLO properties is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can determine key parameters that quantify a molecule's NLO response, including the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary determinant of a molecule's second-order NLO activity.

While no specific theoretical calculations for this compound are available in the surveyed literature, studies on analogous heterocyclic compounds like pyranoquinoline and imidazopyridine derivatives demonstrate the utility of this approach. nanobioletters.comymerdigital.com For these related molecules, DFT calculations have been used to predict considerable NLO responses, often comparing the calculated hyperpolarizability to that of urea, a standard reference material. nanobioletters.com A theoretical study of this compound would likely involve geometry optimization followed by the calculation of its electronic properties to predict its potential as an NLO material.

| NLO Property | Symbol | Significance | Illustrative Calculated Value (for DCPQ) nanobioletters.com |

| Dipole Moment | μ | Measures charge separation | 7.64 D |

| Mean Polarizability | <α> | Measures molecular response to an electric field | - |

| First Hyperpolarizability | β | Indicates second-order NLO response | 4.29 x 10⁻³⁰ esu |

| Data for 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione (DCPQ) is provided for illustrative purposes to show typical values obtained from theoretical calculations on related heterocyclic systems. |

Structure Activity Relationship Sar Studies of 2,4 Dichloro N Methylpyrimidin 5 Amine Derivatives

Impact of Substituents at Pyrimidine (B1678525) Ring Positions (C-2, C-4, C-5) on Activity

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. The reactivity and selectivity of nucleophilic aromatic substitution (SNAr) at the C-2 and C-4 positions, which are activated by the ring nitrogen atoms, allow for diverse functionalization.

C-4 Position: The C-4 position of 2,4-dichloropyrimidines is generally the most reactive site for nucleophilic displacement. wuxiapptec.comstackexchange.com This is attributed to the greater stabilization of the Meisenheimer intermediate by the para-nitrogen atom (N-1). stackexchange.com In many kinase inhibitors, a substituted aniline (B41778) or other aromatic amine is introduced at this position to interact with the hinge region of the kinase ATP-binding site. The nature of this substituent is paramount for potency. For instance, in 4-anilinoquinazoline (B1210976) and 4-anilinopyrimidine derivatives, small lipophilic groups at the meta-position of the aniline ring are often preferred for optimal activity. wuxiapptec.comnih.gov

C-2 Position: While typically less reactive than C-4, the C-2 position can be selectively functionalized. wuxiapptec.comstackexchange.com The regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring. wuxiapptec.comacs.orgnih.gov For example, strong electron-donating groups at the C-6 position can reverse the typical selectivity, making the C-2 position more favorable for substitution. wuxiapptec.com Modifications at C-2 are often explored to enhance selectivity or improve physicochemical properties.

C-5 Position: The C-5 position is not as readily substituted via SNAr as the C-2 and C-4 positions. However, substituents at this site can significantly modulate activity. Electron-withdrawing groups, such as a nitro group, can further activate the C-4 and C-2 positions for nucleophilic attack. nih.govnih.gov In many inhibitor series, small, non-polar groups at C-5 can provide favorable interactions within the active site, while bulky substituents may lead to steric clashes, thereby reducing activity. wuxiapptec.com The amino group at the C-5 position, as in the parent compound, often serves as a key interaction point or a vector for further substitution.

| Position | General Role in Activity | Common Substituents & Effects |

| C-2 | Modulates selectivity and physicochemical properties. Generally less reactive to SNAr than C-4. wuxiapptec.comstackexchange.com | Can be substituted with smaller amines or alkyl groups to fine-tune binding and solubility. |

| C-4 | Primary site for interaction with target proteins (e.g., kinase hinge region). Most reactive position. wuxiapptec.comstackexchange.comacs.org | Typically substituted with aryl amines (anilines) to form key hydrogen bonds. wuxiapptec.com |

| C-5 | Influences electronic properties of the ring and can provide additional interactions or steric constraints. wuxiapptec.comnih.gov | Small alkyl or halo groups can be beneficial; the amino group can act as a hydrogen bond donor. |

Role of the N-Methylamino Moiety in Molecular Recognition

The N-methylamino group at the C-5 position plays a significant role in molecular recognition and can influence both the potency and selectivity of a compound. Its function can be multifaceted:

Hydrogen Bonding: The secondary amine provides a hydrogen bond donor which can interact with key residues in a target's active site. This is distinct from a primary amine (NH2), which has two donor groups, or a tertiary amine, which has none. This specific interaction can be crucial for orienting the molecule correctly within the binding pocket.

Steric Influence: The methyl group adds steric bulk compared to a primary amine. This can be advantageous if it fits into a specific hydrophobic pocket, leading to increased affinity. Conversely, it can be detrimental if it causes a steric clash. The introduction of an N-methyl group on related heterocyclic scaffolds has been shown to impart selectivity between closely related kinases, suggesting its role in fine-tuning enzyme recognition.

Conformational Effects: The presence of the methyl group restricts the rotation around the C5-N bond compared to a primary amine, which can pre-organize the ligand into a more favorable conformation for binding, reducing the entropic penalty upon interaction with the target. nih.gov

In essence, the N-methylamino group offers a balance of hydrogen-bonding capability and steric bulk that can be critical for achieving high-affinity and selective binding to a biological target. researchgate.net

Conformational Flexibility and Ligand-Target Interactions

The pyrimidine core itself is rigid, but the substituents at the C-2, C-4, and C-5 positions introduce degrees of rotational freedom. The orientation of the C-4 aryl amine substituent, for example, is critical for establishing hydrogen bonds with the kinase hinge region. nih.gov Similarly, the N-methylamino group at C-5 can rotate, allowing the methyl group and the amine proton to probe different regions of the active site.

Computational modeling and X-ray crystallography studies on related pyrimidine inhibitors have shown that the ligand often binds in a specific, low-energy conformation. nih.govacs.orgcambridgemedchemconsulting.com A strategy of "conformational restriction," where flexible side chains are locked into specific orientations using cyclic structures, has been successfully employed to enhance potency and selectivity by minimizing the entropic loss associated with target binding. acs.orgresearchgate.net This highlights the delicate balance required: a molecule must possess enough flexibility to adopt the optimal binding pose but be rigid enough to avoid a significant entropic penalty upon binding.

Bioisosteric Replacements and Their Effects on SAR

Bioisosteric replacement is a widely used strategy in drug design to optimize potency, selectivity, metabolic stability, and other pharmacokinetic properties without drastically altering the core binding mode. acs.orgnih.gov For derivatives of 2,4-dichloro-N-methylpyrimidin-5-amine, several bioisosteric replacements can be considered.

Chlorine Bioisosteres: The chlorine atoms at C-2 and C-4 are excellent leaving groups for synthesis and can form halogen bonds or occupy hydrophobic pockets in the target protein. However, they can also be metabolic liabilities. Common bioisosteres for chlorine include a trifluoromethyl (CF3) group, which is a strong electron-withdrawing group but is sterically larger, or a cyano (CN) group. A methyl (CH3) group can also replace chlorine to probe a hydrophobic pocket, though it has different electronic properties.

Amine Bioisosteres: The N-methylamino group can be modified to alter its hydrogen bonding capacity and steric profile. Replacing the methyl group with an ethyl group could probe for larger hydrophobic pockets, while replacing it with a hydrogen (to give a primary amine) would increase hydrogen bond donor capacity.

Ring Bioisosteres: The pyrimidine core itself can be replaced with other hinge-binding heterocycles. Common bioisosteres for the pyrimidine ring in kinase inhibitors include purines, pyrazolopyrimidines, and pyrrolopyrimidines, which can present hydrogen bond donors and acceptors to the kinase hinge in a similar spatial arrangement. openrepository.com

| Original Group | Potential Bioisostere | Rationale for Replacement |

| -Cl (at C2/C4) | -CF3, -CN, -CH3 | Modify electronic properties, steric interactions, and metabolic stability. acs.org |

| -NHCH3 (at C5) | -NH2, -N(CH3)2, -OCH3 | Alter hydrogen bonding capacity, basicity, and steric bulk. |

| Pyrimidine Ring | Purine, Pyrrolopyrimidine | Mimic hinge-binding interactions while exploring novel chemical space and properties. openrepository.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidinyl Amines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov For pyrimidinyl amines, QSAR models are valuable tools for predicting the activity of novel compounds and for providing insights into the structural features that govern activity. nih.gov

QSAR models are built using molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. For pyrimidine-based inhibitors, several classes of descriptors have been shown to correlate with biological activity: acs.orgresearchgate.net

Electronic Descriptors: These describe the electron distribution in the molecule. Parameters like partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often important. They can quantify the ability of the pyrimidine nitrogens and amino groups to form hydrogen bonds. acs.org

Hydrophobic Descriptors: Lipophilicity, commonly expressed as LogP (the logarithm of the octanol-water partition coefficient), is crucial for membrane permeability and binding to hydrophobic pockets in the target. tandfonline.com

Steric/Topological Descriptors: These parameters describe the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and connectivity indices can account for how well the ligand fits into the binding site. researchgate.netresearchgate.net

A QSAR model is only useful if it is statistically robust and has good predictive power. Several statistical metrics are used to validate a model: nih.govnih.govresearchgate.net

Coefficient of Determination (R²): This value (ranging from 0 to 1) indicates how well the model fits the training data. A higher R² value (typically > 0.6) suggests a good correlation.

Cross-Validation (Q² or q²): This is a more rigorous test of the model's robustness. It is typically calculated using a "leave-one-out" (LOO) method, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov

External Validation: The most stringent test of a QSAR model is to use it to predict the activity of an external test set of compounds that were not used in the model's construction. The predictive R² (R²pred) for the test set should be high. nih.gov

Y-Randomization: This test ensures that the model is not the result of a chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times, and the resulting models should have very low R² and Q² values. nih.gov

For pyrimidine-based inhibitors, robust QSAR models often achieve R² values greater than 0.8 and Q² values greater than 0.6, demonstrating their utility in guiding the design of new, more potent derivatives. nih.gov

Investigation of Biological Targets and Mechanisms of Action in In Vitro Systems

The exploration of the biological activities of this compound derivatives has revealed their potential to interact with various molecular targets, leading to a range of pharmacological effects. In vitro studies have been instrumental in elucidating the mechanisms of action, primarily focusing on enzyme inhibition, receptor modulation, and computational analysis of their binding interactions.

Enzyme Inhibition Studies (e.g., Kinases, COX-2, Reverse Transcriptase)

Derivatives of the pyrimidine scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathogenesis.

Kinase Inhibition:

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. For instance, a 2,4-disubstituted pyrimidine compound, IKK16, was identified as a dual inhibitor of Plasmodial kinases PfGSK3 and PfPK6, with IC50 values of 570 ± 90 nM and 460 ± 50 nM, respectively. nih.gov This dual-targeting capability could be advantageous in antimalarial therapy by potentially reducing the likelihood of resistance development. nih.gov Further studies on 5-aminopyrido[2,3-d]pyrimidin-7-one derivatives have led to the discovery of potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. researchgate.net One such derivative, compound 31, exhibited an IC50 value of 3.5 nM for HPK1 and demonstrated favorable selectivity across a panel of kinases. researchgate.net

Cyclooxygenase-2 (COX-2) Inhibition:

Certain pyrimidine derivatives have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govrsc.org In one study, two pyrimidine derivatives, L1 and L2, showed high selectivity for COX-2 over COX-1. nih.gov Their inhibitory potency against COX-2 was comparable to the reference drug meloxicam (B1676189) and superior to piroxicam. nih.gov The selectivity for COX-2 is attributed to the larger binding pocket of the COX-2 active site compared to COX-1. nih.gov Another study focused on pyrimidine-5-carbonitrile hybrids, where compounds 3b, 5b, and 5d were identified as highly active COX-2 inhibitors, with IC50 values nearly equal to celecoxib. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

|---|---|---|---|---|

| L1 | COX-2 | Comparable to Meloxicam | Meloxicam | N/A |

| L2 | COX-2 | Comparable to Meloxicam | Meloxicam | N/A |

| 3b | COX-2 | Comparable to Celecoxib | Celecoxib | N/A |

| 5b | COX-2 | Comparable to Celecoxib | Celecoxib | N/A |

| 5d | COX-2 | Comparable to Celecoxib | Celecoxib | N/A |

Reverse Transcriptase Inhibition:

The pyrimidine scaffold is a core component of nucleoside reverse transcriptase inhibitors (NRTIs) like azidothymidine (AZT). mdpi.com These drugs act as chain terminators of viral DNA synthesis. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on the diarylpyrimidine (DAPY) structure have also been developed. researchgate.net These NNRTIs, such as etravirine (B1671769) and rilpivirine, are known for their high potency and specificity against wild-type and mutant strains of HIV-1. researchgate.net Their mechanism involves binding to an allosteric site on the reverse transcriptase enzyme, inducing conformational changes that inhibit its function. researchgate.netnih.gov

Receptor Agonism/Antagonism

In addition to enzyme inhibition, pyrimidine derivatives have been shown to interact with G-protein coupled receptors (GPCRs). A notable example is the discovery of a selective cannabinoid receptor 2 (CB2) agonist based on a pyrimidine scaffold. nih.gov The compound, 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X), emerged from a focused screening and subsequent lead optimization, demonstrating micromolar potency as a partial agonist at the CB2 receptor. nih.gov

Furthermore, novel thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been synthesized and evaluated for their affinity at human adenosine (B11128) receptors. mdpi.com Several of these compounds displayed nanomolar and even subnanomolar binding affinities for the A1 and A2A adenosine receptors, acting as dual antagonists. mdpi.com The affinity of these compounds could be modulated by the nature of the substituents at the 2- and 5-positions of the thiazolopyrimidine core. mdpi.com

Applications of 2,4 Dichloro N Methylpyrimidin 5 Amine As a Chemical Scaffold in Academic Research

Building Block for Materials Science and Supramolecular Chemistry Research

Coordination Chemistry Ligands

Following a comprehensive review of publicly available scientific literature, there is no specific research detailing the application of 2,4-dichloro-N-methylpyrimidin-5-amine as a ligand in coordination chemistry. Searches for metal complexes, coordination compounds, or ligand studies involving this specific chemical scaffold did not yield any published findings.

While pyrimidine (B1678525) derivatives are a well-established class of ligands in coordination chemistry due to the presence of nitrogen atoms that can donate lone pairs of electrons to form coordinate bonds with metal ions, the specific compound this compound has not been documented in this capacity. The electronic and steric effects of the chloro and N-methyl substituents on the pyrimidine ring would theoretically influence its coordination properties, but experimental data to support this is not available in the current body of scientific literature.

Therefore, a detailed discussion on its role as a coordination chemistry ligand, including the types of metal complexes formed, their structural characterization, and their properties, cannot be provided.

Advanced Analytical Methodologies for Characterization of 2,4 Dichloro N Methylpyrimidin 5 Amine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2,4-dichloro-N-methylpyrimidin-5-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show a signal for the aromatic proton on the pyrimidine (B1678525) ring (C6-H), a signal for the N-methyl protons, and a signal for the amine proton (N-H). The chemical shift of the C6-H proton is influenced by the electron-withdrawing chloro and amino groups. The N-methyl group will appear as a doublet if coupled to the N-H proton, or a singlet if exchange is rapid or after D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are anticipated: one for the N-methyl carbon and four for the pyrimidine ring carbons (C2, C4, C5, and C6). The carbons directly attached to the electronegative chlorine atoms (C2 and C4) are expected to be significantly downfield. researchgate.net

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule.

COSY would show correlations between coupled protons, for instance, between the N-H and the N-methyl protons. libretexts.org

HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to, confirming the assignment of the C6-H and the N-methyl group.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C6-H | ~8.1-8.3 (s) | ~138-142 |

| N-H | ~4.5-5.5 (br s) | - |

| N-CH₃ | ~3.1-3.3 (d) | ~28-32 |

| C2-Cl | - | ~158-162 |

| C4-Cl | - | ~155-159 |

| C5-N | - | ~120-125 |

Vibrational spectroscopy probes the functional groups present in a molecule. cardiff.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to specific molecular vibrations. Key expected absorptions include the N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹). researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations and vibrations of non-polar bonds often give strong signals. For this molecule, the pyrimidine ring breathing modes and C-Cl symmetric stretches would be expected to be prominent in the Raman spectrum. cardiff.ac.uk

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 |

| C=N / C=C (Ring) | Stretching | 1500 - 1600 |

| N-H | Bending | 1550 - 1650 |

| C-Cl | Stretching | 600 - 800 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.org The pyrimidine ring in this compound constitutes a chromophore that absorbs UV radiation. libretexts.org The expected electronic transitions are π → π* and n → π*. libretexts.org The presence of the amino group (an auxochrome) and the chloro atoms will shift the absorption maxima (λ_max). A study on the related compound 2,4-dichloro-5-nitropyrimidine (B15318) utilized UV-Vis spectral analysis to investigate its electronic properties. nih.gov For this compound, one would expect strong absorptions in the 200-400 nm range, characteristic of substituted pyrimidine systems. scielo.org.za

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. nih.gov Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of this compound. researchgate.netresearchgate.net

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak (M, M+2, M+4) in an approximate ratio of 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

Fragmentation Pattern: Electron ionization (in GC-MS) or collision-induced dissociation (in LC-MS/MS) would cause the molecule to fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group, or cleavage of the pyrimidine ring, providing further structural confirmation.

Chromatographic Purity and Separation Methods (e.g., HPLC, UPLC)

Chromatographic techniques are paramount for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities. lcms.cz High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice.

A typical reversed-phase HPLC method would be developed to determine purity. This involves selecting an appropriate stationary phase (e.g., C18 column), a mobile phase (e.g., a gradient of acetonitrile (B52724) and water), and a suitable detector (e.g., UV detector set at a wavelength where the compound absorbs strongly, such as 254 nm). google.com The method would be validated for parameters like linearity, accuracy, and precision. The retention time of the main peak corresponds to the compound, while other peaks indicate impurities. UPLC offers higher resolution and faster analysis times compared to traditional HPLC. lcms.cz

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

X-ray Crystallography for Solid-State Structure Elucidation

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.net This analysis would unambiguously confirm the connectivity of the atoms and the substitution pattern on the pyrimidine ring. Furthermore, it reveals information about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. researchgate.net While no specific crystal structure for this compound is publicly available, the methodology applied to similar structures, like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, demonstrates its power in providing unequivocal structural proof. aalto.fi

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

The thermal stability of a chemical compound is a critical parameter, particularly in the context of pharmaceutical development and chemical manufacturing, as it dictates storage conditions, shelf-life, and safe handling protocols. nih.gov For the compound this compound and its derivatives, a comprehensive understanding of their behavior upon heating is essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and widely used thermal analysis techniques to elucidate the thermal properties of such compounds. cn-henven.comtainstruments.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This technique is invaluable for determining the temperature at which a compound begins to decompose, the kinetics of its decomposition, and the mass of any residual material.

A hypothetical TGA analysis of this compound would involve heating a small sample of the compound at a constant rate in an inert atmosphere, such as nitrogen. The resulting TGA curve would plot the percentage of the initial mass remaining against the temperature. For a compound like this compound, a single-step or multi-step decomposition process might be observed. researchgate.net The onset temperature of decomposition, where significant mass loss begins, is a key indicator of its thermal stability.

Illustrative TGA Data for this compound

| Parameter | Illustrative Value | Description |

| Onset of Decomposition (Tonset) | 220 °C | The temperature at which significant thermal decomposition and mass loss begin. |

| Temperature of Maximum Decomposition Rate (Tpeak) | 250 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve. |

| Total Mass Loss | 85% | The total percentage of mass lost during the heating process, indicating the volatile components. |

| Residual Mass at 600 °C | 15% | The percentage of mass remaining at the end of the analysis, which could correspond to a carbonaceous residue. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com DSC is used to identify and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov

In a hypothetical DSC analysis of this compound, the sample would be heated at a controlled rate. The resulting DSC thermogram would show peaks corresponding to endothermic (heat-absorbing) or exothermic (heat-releasing) events. For a crystalline solid, a sharp endothermic peak would be expected at its melting point. The area under this peak is proportional to the enthalpy of fusion, which is the energy required to melt the substance. Following the melting point, an exothermic event might be observed, corresponding to the decomposition of the compound, which often releases heat.

Illustrative DSC Data for this compound

| Parameter | Illustrative Value | Description |

| Melting Point (Tm) | 185 °C | The temperature at which the compound transitions from a solid to a liquid state, observed as an endothermic peak. |

| Enthalpy of Fusion (ΔHf) | 80 J/g | The amount of heat absorbed by the compound during melting. |

| Onset of Decomposition | 225 °C | The temperature at which the exothermic decomposition process begins, often seen as a broad exothermic peak following the melting endotherm. |

The combined application of TGA and DSC provides a comprehensive thermal profile of a compound. researchgate.net For this compound, these analyses would be crucial for establishing its thermal stability, which is vital for its synthesis, purification, and formulation into stable products. Studies on other pyrimidine derivatives have shown that the nature and position of substituents can significantly influence thermal stability. researchgate.net Therefore, similar detailed thermal analyses would be equally important for any of its derivatives.

Future Directions and Emerging Research Avenues for 2,4 Dichloro N Methylpyrimidin 5 Amine

Exploration of Undiscovered Reactivity Patterns

The reactivity of 2,4-dichloropyrimidines is predominantly governed by nucleophilic aromatic substitution (SNAr) reactions. Typically, the C4 position is more susceptible to nucleophilic attack than the C2 position. However, this selectivity can be influenced by the nature of the nucleophile, solvent, and the presence of substituents on the pyrimidine (B1678525) ring. Future research will likely delve into more nuanced and less conventional reactivity patterns of 2,4-dichloro-N-methylpyrimidin-5-amine.

Key areas of exploration may include:

Regioselective Suzuki and Sonogashira Couplings: While palladium-catalyzed cross-coupling reactions are established for dichloropyrimidines, a systematic investigation into the regioselective coupling at the C2 and C4 positions of this compound with a wide array of boronic acids/esters and terminal alkynes could yield novel derivatives with unique electronic and steric properties. The influence of the N-methylamino group at the C5 position on the regioselectivity of these reactions warrants detailed study.

Metal-Catalyzed C-H Functionalization: Direct C-H activation and functionalization at the C6 position of the pyrimidine ring would offer a highly atom-economical route to novel analogs. Investigating various transition-metal catalysts (e.g., palladium, rhodium, iridium) for C-H arylation, alkylation, or amination could bypass the need for pre-functionalized starting materials.

Novel Cyclization Reactions: The inherent functionalities of this compound could be exploited in intramolecular cyclization reactions to construct fused heterocyclic systems. For instance, derivatization of the methylamino group followed by an intramolecular SNAr reaction could lead to the formation of bicyclic or tricyclic pyrimidine-based scaffolds, which are of significant interest in drug discovery.

Integration into High-Throughput Synthesis and Screening Platforms

The modular nature of this compound makes it an ideal candidate for the generation of large chemical libraries for high-throughput screening (HTS). The two distinct chlorine atoms allow for sequential and divergent synthesis of a vast number of derivatives.

Future efforts in this area will likely focus on:

Automated Synthesis: Developing robust and automated synthetic protocols for the derivatization of this compound will be crucial. This could involve the use of robotic liquid handlers and flow chemistry systems to perform sequential SNAr reactions with a large panel of nucleophiles.

DNA-Encoded Library (DEL) Technology: The amenability of the scaffold to sequential reactions makes it suitable for incorporation into DNA-encoded libraries. By attaching a unique DNA tag to each derivative, massive libraries can be synthesized and screened simultaneously against a variety of biological targets.

Fragment-Based Drug Discovery (FBDD): Derivatives of this compound can serve as valuable fragments in FBDD campaigns. Screening a library of these fragments against a protein target could identify initial low-affinity binders, which can then be optimized into potent leads.

Computational Design of Novel Derivatives with Tailored Activities

In silico methods are becoming indispensable in modern drug discovery and materials science. The application of computational chemistry to the design of novel derivatives of this compound can significantly accelerate the discovery of compounds with desired properties.

Emerging research in this domain will likely involve:

Structure-Based Drug Design: For biological targets with known three-dimensional structures, molecular docking and molecular dynamics simulations can be employed to design derivatives of this compound with high binding affinity and selectivity. These simulations can predict the optimal substituents at the C2 and C4 positions to maximize interactions with the target protein.

Pharmacophore Modeling and Virtual Screening: In the absence of a target's crystal structure, pharmacophore models can be developed based on known active compounds. These models can then be used to virtually screen large databases of virtual derivatives of this compound to identify potential hits.

Quantum Mechanics (QM) Calculations: QM methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives. This can aid in understanding the structure-activity relationships and in the design of compounds with specific electronic or optical properties for materials science applications.

Development of Sustainable and Eco-Friendly Synthetic Processes

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. Future research on the synthesis and derivatization of this compound will likely prioritize sustainability.

Key trends in this area include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids will be a key focus.

Catalyst-Free and Metal-Free Reactions: The development of reaction conditions that obviate the need for heavy metal catalysts is highly desirable to reduce environmental impact and simplify purification.

Multicomponent Reactions (MCRs): Designing one-pot MCRs that utilize this compound as a key component can significantly improve reaction efficiency and reduce waste by combining multiple synthetic steps into a single operation. nih.govrasayanjournal.co.inorganic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. powertechjournal.comnih.gov

Investigation of Multi-Targeting Approaches Utilizing the Pyrimidine Scaffold

The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is gaining traction as a strategy to address complex diseases like cancer and neurodegenerative disorders. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors and other therapeutic agents, making it an excellent starting point for the development of multi-targeting ligands. nih.govnu.edu.kznih.gov

Future research will likely explore the potential of this compound derivatives as:

Dual or Multi-Kinase Inhibitors: By carefully selecting the substituents at the C2 and C4 positions, it may be possible to design compounds that inhibit multiple kinases involved in a particular disease pathway. This approach could offer improved efficacy and a lower likelihood of developing drug resistance.

Polypharmacological Agents: Beyond kinases, derivatives could be designed to interact with other classes of proteins, such as G-protein coupled receptors (GPCRs) or ion channels, in addition to a primary kinase target.

Hybrid Molecules: The reactive chloro groups on this compound can be used to link the pyrimidine core to other pharmacophores, creating hybrid molecules with dual modes of action.

Below is an interactive data table summarizing the emerging research avenues for this compound.

| Research Avenue | Key Focus Areas | Potential Impact |

| 8.1. Exploration of Undiscovered Reactivity Patterns | Regioselective cross-couplings, C-H functionalization, novel cyclizations. | Access to novel chemical space and complex molecular architectures. |

| 8.2. Integration into High-Throughput Synthesis and Screening Platforms | Automated synthesis, DNA-encoded libraries, fragment-based screening. | Accelerated discovery of new bioactive compounds. |

| 8.3. Computational Design of Novel Derivatives | Structure-based design, virtual screening, quantum mechanics calculations. | Rational design of molecules with tailored biological activities or material properties. |

| 8.4. Development of Sustainable and Eco-Friendly Synthetic Processes | Green solvents, catalyst-free reactions, multicomponent reactions, microwave/ultrasound assistance. | Reduced environmental impact of chemical synthesis. |

| 8.5. Investigation of Multi-Targeting Approaches | Dual/multi-kinase inhibitors, polypharmacological agents, hybrid molecules. | Development of more effective therapies for complex diseases. |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2,4-dichloro-N-methylpyrimidin-5-amine, and how can purity be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of 2,4,5-trichloropyrimidine with methylamine under controlled conditions. For example, substituting at the 5-position can be achieved using methylamine in anhydrous THF at 0–5°C, followed by reflux. Purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients) yields high-purity product. Monitoring reaction progress via TLC and confirming purity with HPLC (≥98%) is critical. Characterization via melting point analysis and spectroscopic methods (e.g., ^1H NMR) ensures structural fidelity .

Q. How can the molecular structure of this compound be unambiguously confirmed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ^1H/^13C NMR : Identify methylamine protons (δ ~2.8–3.2 ppm) and pyrimidine ring carbons (δ 150–160 ppm for chlorinated carbons).

- X-ray crystallography : Resolve the planar pyrimidine ring and confirm substitution patterns (e.g., Cl at 2- and 4-positions, methylamine at 5-position). Crystallize the compound in DMSO-d6 or ethanol to obtain diffraction-quality crystals .

Advanced Research Questions

Q. How can regioselectivity be controlled in polychlorinated pyrimidine substitution reactions?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. For example:

- Electronic effects : Electron-withdrawing groups (e.g., Cl) direct nucleophiles to meta/para positions. Use DFT calculations to predict charge distribution and reactive sites.

- Steric effects : Bulky substituents hinder substitution at ortho positions. Optimize solvent polarity (e.g., DMF for polar transition states) and temperature to favor desired pathways. Kinetic vs. thermodynamic control can be assessed via time-resolved NMR .

Q. What strategies improve reaction yields in halogenated pyrimidine syntheses?

- Methodological Answer :

- Catalysis : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups).

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.

- In-situ monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictory spectral data in pyrimidine derivatives?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Tautomerism analysis : Investigate pH-dependent tautomeric shifts using UV-Vis spectroscopy. For example, amine-imine equilibria in D2O vs. DMSO-d6 can explain peak splitting discrepancies.

- Crystallographic confirmation : Resolve ambiguities via single-crystal XRD to rule out polymorphism or solvate formation .

Q. What computational approaches predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate binding poses with MD simulations (e.g., GROMACS) to assess stability.

- ADMET prediction : Use SwissADME or ADMETlab to estimate pharmacokinetic properties .

Q. How can structure-activity relationship (SAR) studies be designed for pyrimidine-based analogs?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modifications at the 2-, 4-, or 5-positions (e.g., replacing Cl with Br or CF3).

- Biological assays : Test inhibitory activity against target enzymes (e.g., EGFR or DHFR) using fluorometric assays.

- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data via partial least squares regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。